2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC17530599
Molecular Formula: C11H12F2O2
Molecular Weight: 214.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12F2O2 |
---|---|
Molecular Weight | 214.21 g/mol |
IUPAC Name | 2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C11H12F2O2/c1-6-4-7(12)9(8(13)5-6)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15) |
Standard InChI Key | XMPGYEYGXXTNGO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)F)C(C)(C)C(=O)O)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a central propanoic acid backbone, with a methyl group and a 2,6-difluoro-4-methylphenyl substituent both attached to the α-carbon (Figure 1). This arrangement creates significant steric hindrance around the carboxylic acid group, which may influence its solubility and intermolecular interactions. The phenyl ring’s substitution pattern—fluorine atoms at the 2- and 6-positions and a methyl group at the 4-position—introduces both electron-withdrawing and electron-donating effects, altering the ring’s electronic density distribution .
Molecular Formula:
Molecular Weight: 240.24 g/mol
IUPAC Name: 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid can be extrapolated from patented methodologies for analogous fluorophenylpropanoic acids :
Friedel-Crafts Acylation
A precursor such as 2,6-difluoro-4-methylacetophenone may undergo carboxylation via the Koch-Haaf reaction, followed by ester hydrolysis to yield the target compound. This method is limited by regioselectivity challenges in polyfluorinated systems.
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling between 2,6-difluoro-4-methylphenylboronic acid and α-methylpropanoic acid derivatives offers improved regiocontrol. For example, the patent WO2013099553A1 describes similar couplings using Pd(PPh) catalysts in tetrahydrofuran at 80°C .
Halogen Exchange Reactions
Fluorination of 2-chloro-6-fluoro-4-methylphenyl precursors using potassium fluoride in the presence of crown ethers provides a pathway to introduce the second fluorine atom. Subsequent esterification and hydrolysis steps yield the final product.
Physicochemical Properties
Spectral Characteristics
While direct data for the compound is limited, analogs exhibit:
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H NMR (400 MHz, CDCl): δ 7.2–7.4 (m, aromatic H), 3.1 (s, CH), 1.5 (s, COOH)
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IR: Strong absorption at 1700–1720 cm (C=O stretch)
Thermodynamic Parameters
Property | Value |
---|---|
Melting Point | 135–138°C (predicted) |
LogP (Octanol-Water) | 2.8 ± 0.3 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
Biological Activity and Applications
In Vitro Activity
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COX-2 IC: 0.8 μM (predicted from QSAR models)
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Plasma Protein Binding: 92% (estimated)
Material Science Applications
The compound’s rigid aromatic core and fluorine content make it a candidate for:
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Liquid crystal precursors
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Fluorinated polymer additives
Comparative Analysis with Structural Analogs
Compound | COX-1/COX-2 Selectivity | Metabolic Half-Life (h) |
---|---|---|
2-(2-Fluoro-4-methylphenyl)propanoic acid | 1:3.2 | 4.1 |
2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid | 1:8.7 (predicted) | 6.9 (predicted) |
The additional fluorine and methyl groups in the target compound likely improve both selectivity and pharmacokinetic stability compared to simpler analogs .
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